Benzoic acid ammonium salt

Description

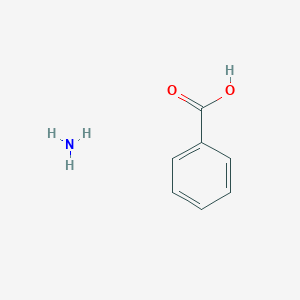

Structure

3D Structure of Parent

Properties

CAS No. |

1863-63-4 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

azane;benzoic acid |

InChI |

InChI=1S/C7H6O2.H3N/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);1H3 |

InChI Key |

VWSRWGFGAAKTQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.N |

boiling_point |

160 °C (SUBLIMES) |

Color/Form |

COLORLESS RHOMBIC CRYSTALS LAMELLAR CRYSTALS OR CRYSTALLINE POWDER |

density |

1.26 at 77 °F (USCG, 1999) - Denser than water; will sink 1.260 |

melting_point |

388 °F (USCG, 1999) 198 °C (DECOMP) |

Other CAS No. |

1863-63-4 |

physical_description |

Ammonium benzoate appears as a white crystalline solid. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used in medicine and as a food preservative. Liquid; Dry Powder; Pellets or Large Crystals White solid; [Hawley] Semi-transparent crystals, soluble in water; [MSDSonline] |

Pictograms |

Irritant |

shelf_life |

GRADUALLY LOSES AMMONIA ON EXPOSURE TO AIR. |

solubility |

IN WATER: 19.6 G/100 CC @ 14.5 °C, 83.3 G/100 CC @ 100 °C; IN ALCOHOL: 1.63 G/100 CC @ 25 °C; INSOL IN ETHER 1 G DISSOLVES IN 8 ML GLYCEROL |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of benzoic acid ammonium salt?

An In-depth Technical Guide to the Physicochemical Properties of Ammonium (B1175870) Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium benzoate (CAS No: 1863-63-4), the ammonium salt of benzoic acid, is a white, crystalline solid.[1][2] It is formed from the neutralization reaction of benzoic acid, a weak acid, and ammonia (B1221849), a weak base.[3][4] This compound is utilized in various industrial and technical applications, including as a preservative in cosmetics, adhesives, and rubber latex, a corrosion inhibitor for ferrous metals, and as an analytical reagent.[1][5][6] Its utility is derived from its specific physicochemical properties, which are detailed in this guide.

Physicochemical Properties

The fundamental physicochemical properties of ammonium benzoate are summarized in the table below, providing a quantitative overview of its characteristics.

Table 2.1: Summary of Physicochemical Properties

| Property | Value | References |

| IUPAC Name | Azanium benzoate | [2] |

| Synonyms | Benzoic acid ammonium salt | [1][7] |

| CAS Number | 1863-63-4 | [1][2][8] |

| Molecular Formula | C₇H₉NO₂ | [3][8] |

| Molar Mass | 139.15 g/mol | [1][2][3] |

| Appearance | White crystalline solid/powder | [1][2][3][8] |

| Odor | Odorless or a faint odor of benzoic acid | [2][7][9] |

| Density | 1.26 g/cm³ | [1][3][10] |

| Melting Point | 192–198 °C (decomposes) | [1][10][11] |

| Boiling Point | Sublimes at 160 °C; Decomposes | [2] |

| Solubility in Water | 21.3 g/100 mL (20 °C)83 g/100 mL (100 °C)~200 g/L (20 °C) | [3][12] |

| Solubility in other solvents | Soluble in methanol (B129727) and glycerol.Insoluble in diethyl ether. | [1][3][7] |

| pH of Aqueous Solution | 6.0 - 7.5 (for a 139.1 g/L solution at 25 °C) | |

| Crystal Structure | Orthorhombic, Space Group P b c a | [2] |

Detailed Property Analysis

Synthesis

Ammonium benzoate is synthesized via the complete neutralization of benzoic acid with ammonia or ammonium hydroxide.[1] The reaction is an exothermic acid-base reaction yielding the ammonium benzoate salt.

Caption: Synthesis of Ammonium Benzoate from Benzoic Acid and Ammonia.

Solubility

Ammonium benzoate is highly soluble in water, a characteristic attributed to its ionic nature, which allows it to dissociate into ammonium (NH₄⁺) and benzoate (C₆H₅COO⁻) ions.[8] Its solubility is temperature-dependent, increasing significantly with a rise in temperature.[3][8] For instance, its solubility increases from 21.3 g/100 mL at 20 °C to 83 g/100 mL at 100 °C.[3] The pH of the solution can also influence solubility.[8]

Thermal Stability and Decomposition

Ammonium benzoate melts with decomposition in the range of 192-198 °C.[1] Upon heating, it can sublime at 160 °C.[2] Thermal gravimetric analysis shows a major mass loss peak around 194.72 °C.[13] The decomposition can proceed through several pathways, including the loss of ammonia to revert to benzoic acid, or dehydration to form benzamide.[3][13] The compound is stable under normal storage conditions but gradually loses ammonia upon exposure to air.[7][12]

Caption: Dissociation of Ammonium Benzoate in an aqueous solution.

Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of ammonium benzoate.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For ammonium benzoate, it is important to note the temperature range of both melting and decomposition.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[14][15]

-

Spatula and watch glass

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: Ensure the ammonium benzoate sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[17]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and jab it into the powdered sample on a watch glass. A small amount of solid will enter the tube.[16]

-

Packing the Sample: Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[15][16][18]

-

Measurement - Rough Estimate: Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[15]

-

Measurement - Accurate Determination: Prepare a new sample. Set the starting temperature of the apparatus to about 15-20 °C below the estimated melting point.[15][16] Heat at a slow rate of 1-2 °C per minute to allow for thermal equilibrium.[14][15]

-

Recording Data: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes liquid.

-

The melting range is T₁ to T₂. Also, note any color change or gas evolution, which indicates decomposition.

-

Caption: Experimental workflow for melting point determination.

Solubility Determination

Apparatus:

-

Beaker or flask

-

Stir plate and magnetic stir bar

-

Analytical balance

-

Graduated cylinder or volumetric flask

-

Thermometer or temperature probe

Procedure:

-

Solvent Preparation: Measure a known volume of deionized water (e.g., 100 mL) into a beaker. Place the beaker on a stir plate and add a magnetic stir bar.

-

Temperature Control: Bring the water to the desired temperature (e.g., 20 °C) and maintain it throughout the experiment.

-

Solute Addition: Weigh a known amount of ammonium benzoate. Begin adding small, pre-weighed portions of the ammonium benzoate to the stirring water.

-

Dissolution: Allow each portion to dissolve completely before adding the next.

-

Reaching Saturation: Continue adding the solute until a small amount of solid remains undissolved even after prolonged stirring (e.g., 30 minutes). This indicates that the solution is saturated.[19]

-

Calculation: Record the total mass of ammonium benzoate that was added and successfully dissolved. Calculate the solubility in grams per 100 mL of water.[19]

-

Temperature Dependence: Repeat the procedure at different temperatures (e.g., 40 °C, 60 °C) to determine the effect of temperature on solubility.

pKa Determination via Potentiometric Titration

The pH of an ammonium benzoate solution is determined by the hydrolysis of the ammonium (NH₄⁺) and benzoate (C₆H₅COO⁻) ions. The pKa of the conjugate acid (benzoic acid, pKa ≈ 4.2) and the ammonium ion (pKa ≈ 9.25) govern the equilibrium. A titration can be used to determine these values. To find the pKa of benzoic acid, one would titrate a solution of benzoic acid with a strong base (e.g., NaOH).

Apparatus:

-

pH meter with a combination pH electrode

-

Buret

-

Beaker

-

Stir plate and magnetic stir bar

-

Volumetric pipet

Procedure:

-

Sample Preparation: Accurately weigh a sample of benzoic acid and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Calibrate the pH meter. Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Fill a buret with a standardized strong base solution (e.g., 0.1 M NaOH).

-

Titration: Record the initial pH of the benzoic acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the reading to stabilize and record the buret volume and the pH.

-

Equivalence Point: As the pH begins to change rapidly, add smaller increments of titrant. The point of the steepest pH increase is the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point.[20] This is the point on the curve where half of the volume of NaOH required to reach the equivalence point has been added. At this midpoint, the concentration of the weak acid (benzoic acid) equals the concentration of its conjugate base (benzoate), and thus pH = pKa.[20]

References

- 1. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. Ammonium Benzoate | C7H6O2.H3N | CID 15830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ammonium benzoate - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Ammonium benzoate - SYNTHETIKA [synthetikaeu.com]

- 6. Ammonium benzoate - TRIGON Chemie [trigon-chemie.com]

- 7. Ammonium Benzoate [drugfuture.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. parchem.com [parchem.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. 1863-63-4 CAS | AMMONIUM BENZOATE | Ammonium Salts | Article No. 01085 [lobachemie.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. westlab.com [westlab.com]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. What is the solubility of Ammonium Benzoate in water? - Blog [dongxinchemical.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Benzoate for Laboratory Use

This guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) benzoate (B1203000) (C₇H₉NO₂), a compound utilized in various industrial and laboratory settings, including as a preservative, in adhesives, and as an analytical reagent.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and workflow visualizations.

Synthesis of Ammonium Benzoate

Ammonium benzoate is the ammonium salt of benzoic acid, typically produced through the acid-base neutralization reaction between benzoic acid and ammonia (B1221849).[3][4] This reaction is exothermic and can be performed using several methods, including liquid-phase reaction with aqueous ammonia or reaction with anhydrous ammonia gas.[5][6] The most common and accessible laboratory method involves the reaction of benzoic acid with a concentrated ammonia solution.

Chemical Reaction

The synthesis is a straightforward acid-base reaction where the carboxylic acid group of benzoic acid donates a proton to the ammonia, forming the benzoate anion and the ammonium cation, which associate to form the salt.

Caption: Synthesis of Ammonium Benzoate via Neutralization Reaction.

Experimental Protocol: Liquid-Phase Synthesis

This protocol details the synthesis of ammonium benzoate from benzoic acid and concentrated aqueous ammonia.

Materials:

-

Benzoic Acid (C₇H₆O₂)

-

Concentrated Ammonium Hydroxide (B78521) (NH₄OH, ~28-30% NH₃ in water)

-

Deionized Water

-

Ethanol (B145695) (for recrystallization)

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Fume hood

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Benzoic Acid: In a fume hood, dissolve 12.2 g (0.1 mol) of benzoic acid in 100 mL of deionized water in a 250 mL beaker. Heat the mixture gently (to around 50-60°C) with stirring to aid dissolution.

-

Neutralization: While stirring, slowly add concentrated ammonium hydroxide solution dropwise to the benzoic acid solution. The reaction is exothermic. Continue adding ammonia until the solution becomes slightly alkaline (test with pH paper, target pH ~7.5-8.0). This ensures the complete conversion of benzoic acid.

-

Crystallization: Cool the resulting clear solution in an ice bath to induce crystallization of ammonium benzoate.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted benzoic acid and other impurities.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 50°C) to a constant weight. Heating at high temperatures can cause decomposition.[7]

-

Storage: Store the dried ammonium benzoate in a tightly sealed container, as it can be deliquescent.[1]

Safety Precautions:

-

Work in a well-ventilated fume hood, especially when handling concentrated ammonium hydroxide, which has pungent and corrosive fumes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The neutralization reaction is exothermic; add the ammonia solution slowly to control the temperature rise.

Characterization of Ammonium Benzoate

Characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following sections detail the standard analytical techniques.

Overall Characterization Workflow

The logical flow from synthesis to final characterization involves a series of analytical steps to verify the product's physical and chemical properties.

Caption: Experimental Workflow for Synthesis and Characterization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of ammonium benzoate is presented below.

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass | 139.15 g/mol [3] |

| Appearance | White crystalline powder[3] |

| Melting Point | 192-198 °C (decomposes)[2][8] |

| Density | 1.26 g/cm³[3] |

| Solubility in Water | 21.3 g/100 mL (20 °C); 83 g/100 mL (100 °C)[3] |

| pH (5% solution) | 6.0 - 7.5[2] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ammonium salt.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a transparent disk.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands for the ammonium ion (N-H stretch), the carboxylate anion (C=O asymmetric and symmetric stretches), and the aromatic ring (C-H and C=C stretches).

Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~3150 | N-H stretching (Ammonium ion) |

| ~1600 | C=C stretching (Aromatic ring) |

| ~1550 | C=O asymmetric stretching (Carboxylate) |

| ~1400 | C=O symmetric stretching (Carboxylate) |

| ~1450 | N-H bending (Ammonium ion) |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of the benzoate anion.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[9]

-

Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals corresponding to the aromatic protons. The ammonium protons are often not distinctly observed or appear as a broad singlet due to exchange with the solvent.

Characteristic ¹H NMR Signals (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.89 | Multiplet | Aromatic Protons (ortho to -COO⁻) |

| ~7.48 - 7.55 | Multiplet | Aromatic Protons (meta and para to -COO⁻) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[9]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition of the compound.

Experimental Protocol:

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (~5-10 mg) into an aluminum pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Interpretation:

-

TGA: The TGA curve shows mass loss as a function of temperature. For ammonium benzoate, a significant mass loss is expected around the melting point, corresponding to decomposition into ammonia and benzoic acid.[10]

-

DSC: The DSC curve shows heat flow. An endothermic peak corresponding to melting and decomposition will be observed.

-

Expected Thermal Events:

| Technique | Temperature (°C) | Observation |

| TGA | ~195 °C | Onset of major mass loss (~88%)[10] |

| DSC | 192-198 °C | Endothermic peak (Melting/Decomposition)[2][8] |

Purity Assessment by Titration

The purity of the synthesized ammonium benzoate can be determined by alkalimetry.

Experimental Protocol (Assay by Alkalimetry): [11]

-

Principle: The sample is dissolved in water, and a known excess of a strong base (NaOH) is added. The solution is boiled to expel all the ammonia. The excess, unreacted NaOH is then back-titrated with a standardized acid (H₂SO₄).

-

Procedure:

-

Accurately weigh about 5 g of the sample and dissolve it in 50 mL of deionized water.

-

Add exactly 50.0 mL of 1 N sodium hydroxide solution.

-

Gently boil the solution until all ammonia has been expelled (test with moist litmus (B1172312) paper held over the flask).

-

Cool the solution and add a suitable indicator (e.g., thymol (B1683141) blue).

-

Titrate the excess sodium hydroxide with 1 N sulfuric acid.

-

-

Calculation: The amount of sodium hydroxide consumed in the reaction with the ammonium ion is used to calculate the purity of the ammonium benzoate. One milliliter of 1 N NaOH corresponds to 0.13916 g of C₇H₉NO₂.[11]

Purity Specifications (ACS Reagent Grade):

| Test | Specification |

| Assay | ≥ 99%[2] |

| pH of 5% Solution | 6.0–7.5[2] |

| Moisture Content | < 1.0%[2] |

| Heavy Metals (as Pb) | < 10 ppm[2] |

| Chloride (Cl) | < 5 ppm[2] |

This guide provides a robust framework for the synthesis and comprehensive characterization of ammonium benzoate, ensuring a high-quality product suitable for demanding laboratory applications. Adherence to the detailed protocols and safety measures is crucial for successful and safe execution.

References

- 1. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. 2017erp.com [2017erp.com]

- 3. Ammonium benzoate - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US1704636A - Manufacture of ammonium benzoate - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Ammonium benzoate(1863-63-4) 1H NMR [m.chemicalbook.com]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. pubs.acs.org [pubs.acs.org]

Solubility Profile of Ammonium Benzoate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) benzoate (B1203000) in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize ammonium benzoate in their processes. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such experiments.

Executive Summary

Ammonium benzoate, the ammonium salt of benzoic acid, exhibits a range of solubilities in different organic solvents, a critical parameter for its application in synthesis, purification, and formulation. This guide summarizes the available quantitative data, outlines a standardized experimental procedure for solubility measurement, and provides a visual representation of the experimental workflow. The data indicates that ammonium benzoate has moderate to good solubility in polar protic solvents like alcohols and is generally insoluble in nonpolar or weakly polar aprotic solvents.

Quantitative Solubility Data

The solubility of ammonium benzoate in a selection of organic solvents is presented in Table 1. The data has been compiled from various scientific sources. It is important to note that solubility is temperature-dependent, and the provided values are at the specified temperatures.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 g of solvent) | Citation |

| Methanol | Alcohol (Polar, Protic) | 15 | 6.39 | [1] |

| Methanol | Alcohol (Polar, Protic) | 66 | 13.07 | [1] |

| Ethanol (B145695) | Alcohol (Polar, Protic) | 25 | 1.63 | [1][2] |

| Ethanol | Alcohol (Polar, Protic) | Boiling | 12.5 (1g in 8mL) | [3] |

| Glycerol | Alcohol (Polar, Protic) | 20 | 10 | [1] |

| n-Butylamine | Amine (Polar) | Not Specified | Very Soluble | [1] |

| Diethylamine | Amine (Polar) | Not Specified | Sparingly Soluble | [1] |

| Acetone | Ketone (Polar, Aprotic) | Not Specified | Insoluble | [1] |

| Diethyl Ether | Ether (Nonpolar) | Not Specified | Insoluble | [1][2][4] |

Note on Discrepancies: There is a notable discrepancy in the reported solubility of ammonium benzoate in ethanol at 25°C. One source reports a solubility of 1.63 g/100 g[1][2], while another indicates a significantly higher solubility. This highlights the importance of experimental verification of solubility data for critical applications.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of ammonium benzoate in an organic solvent using the isothermal equilibrium method. This method is widely applicable and provides reliable data.

3.1 Materials and Equipment

-

Ammonium benzoate (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of ammonium benzoate to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute. Preliminary experiments are recommended to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Sample Analysis:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of ammonium benzoate in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or HPLC with a suitable detector).

-

-

Calculation of Solubility:

-

Calculate the concentration of ammonium benzoate in the original undiluted filtrate based on the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of ammonium benzoate is illustrated in the following diagram.

Caption: Workflow for determining the solubility of ammonium benzoate.

Conclusion

This technical guide provides essential data and methodologies for professionals working with ammonium benzoate. The compiled solubility data serves as a valuable reference, while the detailed experimental protocol offers a reliable framework for in-house determination of solubility in various organic solvents. The provided workflow diagram further clarifies the logical steps involved in this experimental process. It is recommended that for critical applications, the solubility be experimentally verified under the specific conditions of use.

References

In-Depth Technical Guide: Thermal Decomposition Analysis of Ammonium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) benzoate (B1203000). It details the experimental protocols for analysis, presents available quantitative data, and discusses the potential decomposition pathways. This document is intended to be a valuable resource for professionals in research and development who work with this compound.

Introduction

Experimental Protocols

The primary method for studying the thermal decomposition of ammonium benzoate is Thermogravimetric Analysis (TGA), often coupled with other techniques for a more complete picture.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of ammonium benzoate.

A typical experimental protocol is as follows:

-

Instrument: A TGA instrument, such as a Q-series 600 from TA Instruments, is used.

-

Sample Preparation: A small sample of ammonium benzoate (approximately 5–7 mg) is placed in an alumina (B75360) sample pan. An empty sample pan is used as a reference.

-

Atmosphere: The experiment is conducted under a constant flow of inert gas, typically nitrogen, at a flow rate of 100 mL/min.

-

Temperature Program: The sample is heated from room temperature to 300°C at a constant heating rate of 20°C/min.

-

Data Analysis: The mass loss of the sample is recorded as a function of temperature. The first derivative of the mass loss curve (DTG curve) is often analyzed to determine the temperature of the fastest mass loss, which corresponds to the peak decomposition temperature.

Figure 1: Experimental workflow for the Thermogravimetric Analysis (TGA) of ammonium benzoate.

Quantitative Data

The following tables summarize the available quantitative data on the thermal properties of ammonium benzoate.

Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Reference |

| Peak Decomposition Temperature | 194.72°C | [1] |

| Total Mass Loss | 88.4% | [1] |

Thermodynamic Data

| Parameter | Value | Temperature (K) | Reference |

| Molar Heat Capacity (Cp,m) | 188.1 J·mol⁻¹·K⁻¹ | 298.15 | [2] |

| Standard Molar Enthalpy of Formation (ΔfHₘ°) | -472.65 ± 0.62 kJ·mol⁻¹ | 298.15 | [3] |

Thermal Decomposition Pathways

The thermal decomposition of ammonium benzoate can proceed through several possible pathways. The primary proposed mechanisms involve the loss of ammonia (B1221849), the loss of water, or complete vaporization of the salt.[1]

Proposed Decomposition Reactions

-

Loss of Ammonia: Ammonium benzoate decomposes to yield benzoic acid and ammonia gas.

C₆H₅COONH₄(s) → C₆H₅COOH(s) + NH₃(g)

-

Loss of Water: Ammonium benzoate undergoes dehydration to form benzamide (B126) and water.

C₆H₅COONH₄(s) → C₆H₅CONH₂(s) + H₂O(g)

-

Complete Vaporization: The salt vaporizes completely into benzoic acid and ammonia gas.

C₆H₅COONH₄(s) → C₆H₅COOH(g) + NH₃(g)

The similar theoretical mass losses for the loss of ammonia and water make it difficult to distinguish between these two pathways based on TGA data alone.[1] Evolved Gas Analysis (EGA) would be required for definitive product identification.

Theoretical Mass Loss

The following table compares the theoretical mass loss for the different decomposition pathways.

| Decomposition Pathway | Evolved Product(s) | Theoretical Mass Loss (%) |

| Loss of Ammonia | NH₃ | 12.24% |

| Loss of Water | H₂O | 12.95% |

| Complete Vaporization | C₆H₅COOH + NH₃ | 100% |

The observed mass loss of 88.4% suggests that a combination of these pathways may be occurring, with complete vaporization being a significant contributor.[1] One analysis concluded that at the peak temperature, approximately 86.78% of the salt was completely evaporated, while the remainder decomposed through the loss of its ammonia base.[1]

Figure 2: Proposed thermal decomposition pathways of ammonium benzoate.

Kinetic Analysis

A detailed kinetic analysis of the thermal decomposition of ammonium benzoate, including the determination of activation energy and the reaction model, is not extensively covered in the reviewed literature. To perform such an analysis, TGA experiments would need to be conducted at multiple heating rates. Isoconversional methods could then be applied to the resulting data to determine the kinetic parameters.

Conclusion

The thermal decomposition of ammonium benzoate is a complex process with multiple potential pathways. TGA analysis indicates a peak decomposition temperature of 194.72°C with a significant mass loss of 88.4%. The primary decomposition mechanisms are believed to be the loss of ammonia to form benzoic acid, the loss of water to form benzamide, and complete vaporization. The observed mass loss suggests that complete vaporization is a major contributor.

For a more definitive understanding of the decomposition mechanism, further studies employing Evolved Gas Analysis (EGA) are recommended to identify the gaseous products. Additionally, a comprehensive kinetic analysis involving TGA at multiple heating rates would provide valuable data on the activation energy and reaction kinetics. While some thermodynamic data, such as heat capacity and enthalpy of formation, are available, specific DSC data on the enthalpy of decomposition would further enhance the understanding of the thermal behavior of ammonium benzoate.

References

Unveiling the Solid-State Architecture of Ammonium Benzoate: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – In a comprehensive technical guide released today, the intricate crystalline structure of ammonium (B1175870) benzoate (B1203000), the ammonium salt of benzoic acid, is detailed for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the compound's solid-state architecture, supported by crystallographic data, detailed experimental protocols, and logical workflows for structural determination.

Ammonium benzoate (C₇H₉NO₂) is a salt formed from the reaction of benzoic acid and ammonia. It presents as a white, crystalline solid and finds applications in various fields, including as a preservative and in the synthesis of other organic compounds. Understanding its crystal structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical in pharmaceutical and materials science.

Crystallographic Data at a Glance

The crystal structure of ammonium benzoate has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, based on data from the Crystallography Open Database (COD) under entry 7209998. This entry corresponds to a study published by Perumalla and Sun in CrystEngComm in 2013.

| Parameter | Value |

| Chemical Formula | C₇H₉NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | |

| a | 6.8750 Å |

| b | 6.9872 Å |

| c | 30.188 Å |

| Unit Cell Angles | |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Unit Cell Volume | 1450.7 ų |

| Z (Formula Units/Unit Cell) | 8 |

| Calculated Density | 1.27 g/cm³ |

| Temperature | 173 K |

| R-factor | 0.0552 |

Delving into the Molecular Geometry

A detailed analysis of the bond lengths and angles within the ammonium and benzoate ions reveals the precise arrangement of atoms. This information is crucial for understanding the interactions within the crystal lattice. The following tables present selected intramolecular distances and angles.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.385 |

| C1 - C6 | 1.391 |

| C2 - C3 | 1.383 |

| C3 - C4 | 1.379 |

| C4 - C5 | 1.382 |

| C5 - C6 | 1.386 |

| C1 - C7 | 1.492 |

| C7 - O1 | 1.261 |

| C7 - O2 | 1.260 |

| N1 - H1 | 0.890 |

| N1 - H2 | 0.890 |

| N1 - H3 | 0.890 |

| N1 - H4 | 0.890 |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| C2 - C1 - C6 | 119.9 |

| C2 - C1 - C7 | 119.8 |

| C6 - C1 - C7 | 120.3 |

| C1 - C2 - C3 | 120.1 |

| C2 - C3 - C4 | 120.1 |

| C3 - C4 - C5 | 119.9 |

| C4 - C5 - C6 | 120.2 |

| C1 - C6 - C5 | 119.8 |

| O1 - C7 - O2 | 124.7 |

| O1 - C7 - C1 | 117.7 |

| O2 - C7 - C1 | 117.6 |

| H1 - N1 - H2 | 109.5 |

| H1 - N1 - H3 | 109.5 |

| H1 - N1 - H4 | 109.5 |

| H2 - N1 - H3 | 109.5 |

| H2 - N1 - H4 | 109.5 |

| H3 - N1 - H4 | 109.5 |

Table 4: Anisotropic Displacement Parameters (Ų)

Anisotropic displacement parameters describe the thermal motion of atoms in the crystal lattice.

| Atom | U¹¹ | U²² | U³³ | U²³ | U¹³ | U¹² |

| O1 | 0.041 | 0.033 | 0.029 | -0.003 | 0.008 | -0.001 |

| O2 | 0.039 | 0.036 | 0.028 | 0.002 | 0.007 | 0.002 |

| N1 | 0.028 | 0.025 | 0.024 | 0.000 | 0.001 | 0.000 |

| C1 | 0.023 | 0.022 | 0.021 | 0.000 | 0.001 | 0.000 |

| C2 | 0.026 | 0.025 | 0.024 | 0.001 | 0.002 | 0.001 |

| C3 | 0.029 | 0.028 | 0.026 | 0.000 | 0.003 | 0.000 |

| C4 | 0.028 | 0.030 | 0.027 | -0.002 | 0.003 | -0.002 |

| C5 | 0.030 | 0.029 | 0.028 | -0.001 | 0.001 | -0.001 |

| C6 | 0.027 | 0.026 | 0.025 | 0.000 | 0.001 | 0.000 |

| C7 | 0.024 | 0.023 | 0.022 | 0.000 | 0.001 | 0.000 |

Experimental Roadmaps: Synthesis and Analysis

The successful determination of a crystal structure relies on robust experimental protocols for both the synthesis of high-quality single crystals and the subsequent diffraction analysis.

Synthesis of Ammonium Benzoate Single Crystals

A common method for preparing single crystals of ammonium benzoate suitable for X-ray diffraction is through slow evaporation from a solution.

Single Crystal X-ray Diffraction (SCXD) Workflow

The determination of the crystal structure from a single crystal involves a series of well-defined steps, from crystal selection to data analysis and structure refinement.

Detailed Experimental Protocols

1. Synthesis of Ammonium Benzoate Single Crystals:

-

Dissolution: Dissolve a precise amount of benzoic acid in a minimal amount of a suitable solvent, such as ethanol, at room temperature.

-

Neutralization: Slowly add a stoichiometric equivalent of aqueous ammonium hydroxide to the benzoic acid solution while stirring. The reaction is exothermic.

-

Filtration: Filter the resulting solution through a fine filter to remove any insoluble impurities.

-

Crystallization: Cover the beaker with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at ambient temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Single crystals will form as the solvent evaporates and the solution becomes supersaturated.

-

Harvesting: Carefully decant the mother liquor and harvest the well-formed single crystals. Wash the crystals with a small amount of cold solvent and dry them on filter paper.

2. Single Crystal X-ray Diffraction Analysis:

-

Crystal Selection and Mounting: Select a high-quality, single crystal with well-defined faces and no visible defects under a polarized light microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or cryo-oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson synthesis.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated to ensure its quality and correctness. This involves checking for consistency in bond lengths, angles, and other geometric parameters, and generating a Crystallographic Information File (CIF).

Logical Framework for Structure Determination

The process of determining a crystal structure follows a logical progression from experimental observation to a refined molecular model.

This technical guide provides a foundational understanding of the crystal structure of ammonium benzoate, empowering researchers and professionals to leverage this knowledge in their respective fields. The detailed data and protocols serve as a valuable resource for further investigation and application of this compound.

A Comprehensive Technical Guide to Ammonium Benzoate

This technical guide provides an in-depth overview of the core physicochemical properties of ammonium (B1175870) benzoate (B1203000), tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Ammonium benzoate is the ammonium salt of benzoic acid, presenting as a white, crystalline solid.[1][2] It is formed from the reaction of benzoic acid with ammonia (B1221849).[1] This compound has applications in various industries, including as a preservative and in electronics.

Quantitative Data Summary

The fundamental quantitative data for ammonium benzoate is summarized in the table below for ease of reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 | g/mol |

| Density | 1.26 | g/cm³ |

| Melting Point | 198 | °C |

| Solubility in Water (20 °C) | 21.3 | g/100 mL |

| Solubility in Water (100 °C) | 83 | g/100 mL |

Experimental Protocols

Synthesis of Ammonium Benzoate

A common method for the laboratory synthesis of ammonium benzoate involves the acid-base reaction between benzoic acid and ammonia.

Objective: To synthesize ammonium benzoate from benzoic acid and aqueous ammonia.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Aqueous ammonia (NH₄OH), concentrated

-

Distilled water

-

Beakers

-

Stirring rod

-

Hot plate

-

Crystallizing dish

-

pH indicator paper

Methodology:

-

Dissolution of Benzoic Acid: In a fume hood, dissolve a known quantity of benzoic acid in a minimal amount of warm distilled water in a beaker. Gentle heating on a hot plate may be required to facilitate dissolution.

-

Neutralization with Ammonia: While stirring continuously, slowly add concentrated aqueous ammonia to the benzoic acid solution. Monitor the pH of the solution using pH indicator paper. Continue adding ammonia dropwise until the solution is neutral to slightly alkaline (pH 7-8).

-

Crystallization: Allow the resulting solution to cool to room temperature. Place the beaker in an ice bath to promote the crystallization of ammonium benzoate.

-

Isolation and Drying: Collect the white crystals of ammonium benzoate by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials. Dry the crystals in a desiccator or a low-temperature oven.

Logical Relationship: Dissociation in Water

Ammonium benzoate is a salt that dissociates in water to form ammonium cations (NH₄⁺) and benzoate anions (C₇H₅O₂⁻). This equilibrium is fundamental to its properties and applications.

Caption: Dissociation of ammonium benzoate in an aqueous solution.

References

An In-depth Technical Guide to (-)-O,O'-Dibenzoyl-L-tartaric Acid

CAS Number: 2743-38-6 Synonyms: L-DBTA, (-)-Dibenzoyl-L-tartaric acid

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (-)-O,O'-Dibenzoyl-L-tartaric acid, a pivotal reagent in the field of chiral chemistry. Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data, experimental methodologies, and process visualizations to facilitate its effective use in laboratory and industrial settings.

Chemical and Physical Properties

(-)-O,O'-Dibenzoyl-L-tartaric acid is a white crystalline powder.[1][2] It is odorless with a mildly bitter taste.[1] This compound is slightly soluble in water, and its aqueous solution has a pH of 3-4.[1] It is soluble in organic solvents such as ethanol (B145695) and acetone.[1]

Table 1: Physicochemical Properties of (-)-O,O'-Dibenzoyl-L-tartaric Acid

| Property | Value | References |

| Molecular Formula | C₁₈H₁₄O₈ | [3] |

| Molecular Weight | 358.30 g/mol | [3] |

| Melting Point | 152-155 °C | [1] |

| Optical Activity [α]20/D | -116° (c=9 in ethanol) | [1] |

| Appearance | White crystalline powder | [1][4] |

| Solubility | Slightly soluble in water | [1] |

| pH (aqueous solution) | 3-4 | [1] |

Synthesis

The synthesis of (-)-O,O'-Dibenzoyl-L-tartaric acid is typically achieved through the reaction of L-tartaric acid with benzoyl chloride.[5][6] An optimized method involves the use of a catalyst, such as copper sulfate (B86663) or ferrous sulfate, to improve reaction time and yield.[5][6] The process generally involves two main stages: the formation of the dibenzoyl tartaric anhydride (B1165640) intermediate, followed by hydrolysis to yield the final product.[5][6] This optimized synthesis boasts a purity of over 99% and a process yield exceeding 95%.[5]

Optimized Synthesis Workflow

The following diagram illustrates the key steps in the optimized synthesis of (-)-O,O'-Dibenzoyl-L-tartaric acid.

Caption: Optimized synthesis workflow for (-)-O,O'-Dibenzoyl-L-tartaric Acid.

Detailed Experimental Protocol for Optimized Synthesis

This protocol is based on an optimized synthesis method that improves safety and yield.[5][6]

Materials:

-

L-Tartaric acid

-

Toluene

-

Copper sulfate (catalyst)

-

Benzoyl chloride

-

Water

Procedure:

-

Reaction Setup: In a suitable reactor, combine 1 part L-tartaric acid with an appropriate amount of toluene.

-

Catalyst Addition: Under stirring, add 0.001-0.1 parts of copper sulfate to the reactor.

-

Benzoyl Chloride Addition: Begin the dropwise addition of 1-3 parts of benzoyl chloride at a rate of 1-10 mL/min.

-

Reaction: Once the addition is complete, continue the reaction for 4 hours.

-

Isolation of Anhydride: Transfer the reaction mixture to a centrifuge for separation to obtain solid (-)-Dibenzoyl-L-tartaric acid anhydride.

-

Hydrolysis: Place the obtained anhydride into a reactor and add equal parts by weight of toluene and water. Heat the mixture to reflux (approximately 100°C) for 2-4 hours.

-

Crystallization and Isolation: Cool the mixture to room temperature, which will cause the product to crystallize.

-

Final Product: Transfer the mixture to a centrifuge to separate the solid (-)-O,O'-Dibenzoyl-L-tartaric acid.[6] The resulting product has a purity of over 99% and a yield of over 95%.[5]

Applications in Chiral Resolution

(-)-O,O'-Dibenzoyl-L-tartaric acid is a widely used chiral resolving agent for racemic mixtures of compounds, particularly amines and alcohols.[1][7] Its effectiveness stems from its ability to form diastereomeric salts or co-crystals with one enantiomer of a racemic mixture, which can then be separated by crystallization due to differences in solubility.[7]

Mechanism of Chiral Resolution

The fundamental principle of chiral resolution with (-)-O,O'-Dibenzoyl-L-tartaric acid involves the formation of diastereomers. When a racemic mixture of a compound (containing both R and S enantiomers) is reacted with the chiral resolving agent (L-DBTA), two diastereomeric salts are formed: (R)-base-(L)-acid and (S)-base-(L)-acid. These diastereomers have different physical properties, such as solubility, allowing for their separation.

Caption: Logical workflow of chiral resolution using diastereomeric salt formation.

Experimental Protocol for Chiral Resolution of a Racemic Amine

The following is a general protocol for the chiral resolution of a racemic amine using (-)-O,O'-Dibenzoyl-L-tartaric acid.

Materials:

-

Racemic amine

-

(-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate

-

Ethyl acetate (B1210297) (or other suitable solvent)

-

Acetone (for washing)

Procedure:

-

Preparation of Resolving Agent Solution: Dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate in ethyl acetate with stirring, and heat the solution to 65-70°C.[8]

-

Addition of Racemic Amine: Prepare a solution of the free racemic amine and add it dropwise to the hot resolving agent solution with continuous stirring and heating.[8]

-

Crystallization: After the addition is complete, allow the reaction mixture to cool to room temperature overnight with stirring to precipitate the diastereomeric salt.[8]

-

Isolation and Washing: Collect the precipitated salt by filtration and wash it with acetone.[8]

-

Recrystallization (Optional but Recommended): For higher purity, dissolve the salt in hot ethyl acetate and allow it to recrystallize by cooling overnight with stirring.[8]

-

Final Product: Collect the resulting crystalline diastereomeric salt by filtration. The desired enantiomer can then be liberated from the salt, typically by treatment with a base to neutralize the tartaric acid derivative.

Safety and Handling

(-)-O,O'-Dibenzoyl-L-tartaric acid is classified as causing serious eye damage and may cause an allergic skin reaction. It is important to handle this chemical with appropriate personal protective equipment.

Table 2: Hazard and Safety Information for (-)-O,O'-Dibenzoyl-L-tartaric Acid

| Hazard Statement | Precautionary Statement | References |

| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/ attention. | |

| H318: Causes serious eye damage. | P280: Wear eye protection/ face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Handling and Storage:

-

Wash thoroughly after handling.[4]

-

Use with adequate ventilation and minimize dust generation.[4]

-

Avoid contact with eyes, skin, and clothing.[4]

-

Keep the container tightly closed when not in use.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

Facilities should be equipped with an eyewash station and a safety shower.[4]

Conclusion

(-)-O,O'-Dibenzoyl-L-tartaric acid is an indispensable tool in asymmetric synthesis and drug development. Its well-defined properties, established synthesis protocols, and proven efficacy as a chiral resolving agent make it a valuable compound for obtaining enantiomerically pure substances. Adherence to proper experimental procedures and safety guidelines is paramount to its successful and safe application.

References

- 1. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Page loading... [guidechem.com]

- 6. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid - Google Patents [patents.google.com]

- 7. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Reaction of benzoic acid with ammonia to form ammonium benzoate.

An In-depth Technical Guide on the Reaction of Benzoic Acid with Ammonia (B1221849) to Form Ammonium (B1175870) Benzoate (B1203000)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of ammonium benzoate from the reaction of benzoic acid and ammonia. The core of this process is a classic acid-base neutralization reaction, yielding a salt with significant applications in various industries, including pharmaceuticals and materials science. This document details the underlying reaction mechanism, thermodynamic properties, detailed experimental protocols for synthesis and characterization, and relevant spectroscopic data. The information is presented to support research, development, and quality control activities for professionals in the chemical and pharmaceutical sciences.

Reaction Fundamentals

The formation of ammonium benzoate is a straightforward acid-base reaction. Benzoic acid (C₆H₅COOH), a weak aromatic acid, reacts with ammonia (NH₃), a weak base, to form the salt ammonium benzoate (C₆H₅COONH₄).[1][2] The reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of benzoic acid to the lone pair of electrons on the nitrogen atom of ammonia.[3]

Chemical Equation: C₆H₅COOH + NH₃ ⇌ C₆H₅COONH₄

This reaction is reversible. Upon heating, ammonium benzoate can undergo dehydration (loss of a water molecule) to form benzamide (B126) (C₆H₅CONH₂).[1][4]

C₆H₅COONH₄ (s) --(Heat, Δ)--> C₆H₅CONH₂ (s) + H₂O (g)

Physicochemical and Thermodynamic Properties

Ammonium benzoate is a white, crystalline solid.[5] Its properties are critical for handling, formulation, and application development.

Table 1: Physicochemical Properties of Ammonium Benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉NO₂ | [5] |

| Molar Mass | 139.15 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [4][5] |

| Density | 1.26 g/cm³ | [4][5] |

| Melting Point | 192-198 °C (decomposes) | [5] |

| Solubility in Water | 21.3 g/100 mL (20 °C); 83 g/100 mL (100 °C) | [4][5] |

| Solubility (Other) | Soluble in methanol, insoluble in diethyl ether |[4][5] |

Table 2: Thermodynamic Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔfHₘ°) | -(472.65 ± 0.62) kJ/mol | Solid, 298.15 K | [6] |

| Low-Temperature Heat Capacities (Cₚ) | Measured over 80 K to 399 K | Solid |[6] |

Reaction Pathway and Logical Flow

The reaction proceeds via a simple proton transfer, characteristic of an acid-base neutralization. The subsequent thermal decomposition pathway is also a key consideration in its synthesis and storage.

Caption: Reaction pathway of benzoic acid and ammonia.

Experimental Protocols

Several methods for the synthesis of ammonium benzoate have been documented, varying in the phase of the reactants.

Protocol 1: Aqueous Phase Synthesis

This method, adapted from literature, involves the reaction in a liquid phase and is suitable for laboratory-scale synthesis.[6]

Materials:

-

Benzoic Acid (AR grade)

-

Concentrated Ammonia Solution (e.g., 28-30%)

-

Deionized Water

Equipment:

-

Glass beaker (250 mL)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Dissolution: Dissolve a molar equivalent of benzoic acid in a minimal amount of ethanol in the beaker.

-

Reaction: While stirring, slowly add a slight molar excess of concentrated ammonia solution dropwise to the benzoic acid solution. The reaction is exothermic; maintain the temperature if necessary using an ice bath.

-

Neutralization Check: Monitor the pH of the solution. Continue adding ammonia until the solution is neutral to slightly alkaline (pH 7.0-7.5) to ensure the complete reaction of benzoic acid.

-

Crystallization: Reduce the volume of the solvent by gentle heating or under reduced pressure to induce crystallization. Alternatively, cool the solution slowly in an ice bath to precipitate the ammonium benzoate crystals.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted benzoic acid.

-

Drying: Dry the purified ammonium benzoate crystals in a vacuum desiccator or a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.[7]

Protocol 2: Anhydrous Synthesis (Gas-Solid/Vapor Phase)

This method is adapted from patented industrial processes and is designed to produce a high-purity, anhydrous product.[8][9]

Materials:

-

Finely powdered or vaporized benzoic acid

-

Anhydrous ammonia gas

Equipment:

-

Reaction chamber or vessel (e.g., rotating bowl reactor)[8]

-

Gas inlet and outlet

-

System for feeding solid/vaporized reactant

-

Collection system for the product

Procedure:

-

Reactor Setup: Introduce anhydrous ammonia gas into the reaction chamber. A slight excess is often used.[9]

-

Reaction: Introduce the substantially dry, finely powdered or vaporized benzoic acid into the chamber.[8][9]

-

Contact: Ensure efficient contact between the two reactants. In a rotating bowl setup, centrifugal force spreads the benzoic acid powder into a thin layer, maximizing surface area for the exothermic reaction with the ammonia gas.[8]

-

Product Formation: The reaction occurs rapidly, forming ammonium benzoate as a fine white powder almost quantitatively.[8]

-

Collection: Collect the precipitated ammonium benzoate from the reaction chamber. The product is typically a finer powder than the initial benzoic acid reactant.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the aqueous synthesis and subsequent characterization of ammonium benzoate.

Caption: Workflow for synthesis and characterization.

Spectroscopic and Analytical Characterization

Confirmation of the synthesis of ammonium benzoate is achieved through standard analytical techniques.

Table 3: Spectroscopic Data for Ammonium Benzoate

| Technique | Key Observations | Reference |

|---|---|---|

| FTIR (Infrared Spectroscopy) | Presence of characteristic peaks for the ammonium ion (N-H stretch) and the carboxylate anion (C=O asymmetric and symmetric stretches). Used to confirm the formation of the salt. | [6][10] |

| ¹H NMR (Proton NMR) | In D₂O, shows signals corresponding to the aromatic protons of the benzoate ring. Typical signals appear around δ 7.4-7.9 ppm. | [11] |

| ¹³C NMR (Carbon NMR) | Shows signals for the carbons of the aromatic ring and the carboxylate carbon. | [11] |

| Elemental Analysis | Used to confirm the empirical formula and purity of the synthesized compound. Expected values: C: 60.42%, H: 6.52%, N: 10.07%. | [6] |

| X-ray Diffraction (XRD) | Can be used to characterize the crystal structure of the solid product. |[6] |

Applications in Drug Development and Research

Ammonium benzoate's properties make it a valuable compound in the pharmaceutical industry.

-

Preservative: It possesses antimicrobial properties, inhibiting the growth of bacteria and fungi in various formulations.[5][12]

-

Buffering Agent: It can be used as a buffering agent to maintain stable pH levels, which is crucial for drug stability and effective delivery.[12]

-

Excipient: In drug formulations, it can act as an excipient. Its solubility characteristics can enhance the dissolution of poorly soluble active pharmaceutical ingredients (APIs), potentially improving bioavailability.[13]

-

Ammonia Scavenger: Benzoate-containing compounds are used therapeutically to manage hyperammonemia in urea (B33335) cycle disorders by providing an alternative pathway for nitrogen disposal.[14]

-

Analytical Reagent: It is also employed as an analytical reagent in laboratories.[5]

References

- 1. quora.com [quora.com]

- 2. What is the action of ammonia NH3 on benzoic acid Write class 12 chemistry CBSE [vedantu.com]

- 3. brainly.in [brainly.in]

- 4. Ammonium benzoate - Wikipedia [en.wikipedia.org]

- 5. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencemadness.org [sciencemadness.org]

- 8. prepchem.com [prepchem.com]

- 9. US1704636A - Manufacture of ammonium benzoate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Ammonium benzoate(1863-63-4) 1H NMR [m.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. What are the advantages of using Ammonium Benzoate compared to other similar substances? - Blog [dongxinchemical.com]

- 14. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pKa of benzoic acid ammonium salt for buffer preparation.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential acid-base characteristics of ammonium (B1175870) benzoate (B1203000), a salt formed from the weak acid benzoic acid and the weak base ammonia (B1221849). A thorough understanding of the pKa values of the constituent acidic and basic components is critical for the accurate and reliable preparation of buffer solutions in various scientific and pharmaceutical applications. This guide provides the fundamental data, experimental protocols for pKa determination, and a logical framework for understanding the underlying chemical principles.

Core Concepts: Acid-Base Equilibria

Ammonium benzoate is the salt of a weak acid (benzoic acid, C₆H₅COOH) and a weak base (ammonia, NH₃). In solution, it dissociates into ammonium ions (NH₄⁺) and benzoate ions (C₆H₅COO⁻). The pH of a solution of ammonium benzoate, and its suitability as a buffer component, is governed by the acid dissociation constant (Ka) of the ammonium ion and the base dissociation constant (Kb) of the benzoate ion. For practical buffer preparation, it is more convenient to work with pKa values (pKa = -logKa).

The relevant equilibria in an aqueous solution of ammonium benzoate are:

-

Benzoic Acid/Benzoate Equilibrium: C₆H₅COOH ⇌ H⁺ + C₆H₅COO⁻

-

Ammonia/Ammonium Equilibrium: NH₄⁺ ⇌ H⁺ + NH₃

The Henderson-Hasselbalch equation is a cornerstone for preparing buffer solutions, relating pH, pKa, and the ratio of the concentrations of the conjugate acid-base pair.[1]

For an acidic buffer system (e.g., benzoic acid and sodium benzoate), the equation is: pH = pKa + log₁₀ ( [C₆H₅COO⁻] / [C₆H₅COOH] )[1]

For a basic buffer system (e.g., ammonia and ammonium chloride), the equation can be expressed in terms of pOH or adapted for pH: pOH = pKb + log₁₀ ( [NH₄⁺] / [NH₃] ) or pH = pKa(NH₄⁺) + log₁₀ ( [NH₃] / [NH₄⁺] )

The effectiveness of a buffer is highest when the pH of the solution is close to the pKa of the weak acid component, as this is when the concentrations of the acid and its conjugate base are approximately equal.[2][3]

Quantitative Data Summary

The following table summarizes the key acid-base dissociation constants for the components of ammonium benzoate at or near 25°C.

| Compound | Chemical Formula | Parameter | Value |

| Benzoic Acid | C₆H₅COOH | pKa | 4.20[4][5][6] |

| Ammonia | NH₃ | pKb | 4.75[7] |

| Ammonium Ion | NH₄⁺ | pKa | 9.25[8][9] |

Note: The pKa of the ammonium ion is calculated from the pKb of ammonia using the ion product of water (pKa + pKb = 14 at 25°C).[10]

Logical Framework for Buffer System Selection

The choice of which conjugate pair to utilize for a buffer depends on the desired pH range. The diagram below illustrates the decision-making process based on the pKa values.

Caption: Buffer system selection based on desired pH and component pKa.

Experimental Protocols for pKa Determination

Accurate pKa determination is crucial for many applications in drug development, as it influences properties like solubility and membrane permeability.[11] The following are detailed methodologies for two common experimental techniques.

Protocol 1: Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[12][13] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Objective: To determine the pKa of benzoic acid.

Materials and Reagents:

-

Benzoic acid

-

0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.122 g of benzoic acid (to make a ~0.01 M solution in 100 mL).

-

Dissolve the benzoic acid in approximately 50 mL of deionized water in a 250 mL beaker. Gentle heating may be required to fully dissolve the acid.[14] Allow the solution to cool to room temperature.

-

Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength during the titration.

-

Add a magnetic stir bar to the beaker.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

-

Titration:

-

Begin stirring the benzoic acid solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH. The peak of this derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[1]

-

Workflow Diagram:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum with pH.[15]

Objective: To determine the pKa of benzoic acid using UV-Vis spectrophotometry.

Materials and Reagents:

-

Benzoic acid stock solution (e.g., 1 mM in methanol (B129727) or water)

-

A series of buffer solutions with known, stable pH values spanning the expected pKa (e.g., from pH 2 to pH 6).

-

UV-Vis spectrophotometer with quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Preparation of Sample Solutions:

-

Prepare a series of solutions by adding a small, constant aliquot of the benzoic acid stock solution to a constant volume of each of the different pH buffers. This ensures the total concentration of the analyte is the same in each sample.[16]

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorbance spectrum (e.g., from 200 to 350 nm) for each of the prepared solutions against a blank containing the respective buffer.

-

-

Data Analysis:

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.[13]

-

The pKa corresponds to the pH at the inflection point of this sigmoid curve.

-

Alternatively, the data can be fitted to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: A = (A_acid * [H⁺] + A_base * Ka) / ([H⁺] + Ka) Where A is the measured absorbance at a given pH, A_acid is the absorbance of the fully protonated species, A_base is the absorbance of the fully deprotonated species, and Ka is the acid dissociation constant. A non-linear regression analysis can be used to solve for Ka.

-

Workflow Diagram:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

A precise understanding of the pKa values of benzoic acid and the ammonium ion is fundamental for the formulation of effective buffer solutions. By leveraging the quantitative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can confidently prepare and apply buffers based on the ammonium benzoate system, ensuring the stability and reliability of their experimental and pharmaceutical formulations. The choice between the benzoic acid/benzoate and ammonia/ammonium conjugate pairs is dictated by the target pH, with each system providing optimal buffering capacity around its respective pKa.

References

- 1. byjus.com [byjus.com]

- 2. study.com [study.com]

- 3. savemyexams.com [savemyexams.com]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 6. global.oup.com [global.oup.com]

- 7. Ammonia [commonorganicchemistry.com]

- 8. library.gwu.edu [library.gwu.edu]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. brainly.com [brainly.com]

- 11. ijper.org [ijper.org]

- 12. mt.com [mt.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. coconote.app [coconote.app]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

An In-depth Technical Guide to the Safe Handling of Solid Ammonium Benzoate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid ammonium (B1175870) benzoate (B1203000), a compound utilized in various industrial and pharmaceutical applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Ammonium benzoate is a white, crystalline solid.[1][2][3] It is the ammonium salt of benzoic acid and is soluble in water.[2][3][4]

| Property | Value | References |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molar Mass | 139.15 g/mol | [4][5] |

| Appearance | White crystalline solid/powder | [1][2][3][6] |

| Odor | Odorless or a faint odor of benzoic acid | [1][2][4] |

| Melting Point | 192-198 °C (decomposes) | [1][3][5][7][8][9] |

| Boiling Point | 249.3 °C at 760 mmHg | [1] |

| Density | 1.26 g/cm³ at 25 °C | [2][3][5][8] |

| Solubility in Water | 200 g/L at 20 °C | [8] |

| pH | 6.0 - 8.0 (for a 139.1 g/L solution at 25 °C) | [10] |

Hazard Identification and Toxicology

Ammonium benzoate is classified as harmful if swallowed and causes skin and serious eye irritation.[10][11][12][13][14] It may also cause respiratory irritation.[10][11][14]

| Hazard | Description | References |

| Acute Oral Toxicity | Harmful if swallowed. The oral LD50 in rats is 825 mg/kg. | [10] |

| Skin Irritation | Causes skin irritation. | [8][10][13][14] |

| Eye Irritation | Causes serious eye irritation. | [8][10][11][13][14] |

| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and chest tightness. | [6][10][11][14] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [7][10] |

Logical Relationship of Hazard Exposure and Effects

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Experimental Protocol for Safe Handling:

-

Engineering Controls: Always handle solid ammonium benzoate in a well-ventilated area.[1][11] The use of a chemical fume hood is recommended, especially when generating dust.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or glasses with side shields.[1][7]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][6][7][15]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[1][6][15]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[1][10][11] Do not eat, drink, or smoke in the laboratory.[1][11][14] Wash hands thoroughly after handling.[6][7][8][10]

Storage:

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[6][9][14][16]

-

The substance is hygroscopic; protect from moisture.[14][16]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][16]

Workflow for Handling Solid Ammonium Benzoate

References

- 1. echemi.com [echemi.com]

- 2. Ammonium Benzoate | C7H6O2.H3N | CID 15830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AMMONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]

- 4. Ammonium Benzoate | Products | Jayraj Enterprise [jayrajenterprise.com]

- 5. Ammonium benzoate - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. cymerchemicals.com [cymerchemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. carlroth.com [carlroth.com]

- 14. lobachemie.com [lobachemie.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

The Use of Ammonium Benzoate as a Buffer in Biological Assays: An Analysis of Current Applications

While ammonium (B1175870) benzoate (B1203000) is recognized for its roles as a preservative and a chemical intermediate, its application as a primary buffer system in biological assays is not well-documented in publicly available scientific literature.[1][2] Extensive searches for detailed protocols, quantitative performance data, and established workflows for ammonium benzoate buffers in enzyme, cell-based, or protein purification assays have yielded limited specific information. This suggests that ammonium benzoate is not a conventional choice for researchers in the life sciences, who typically rely on a well-characterized suite of biological buffers such as Tris, HEPES, and phosphate (B84403) buffers.[3][4]

This document provides a comprehensive overview based on the available information, outlining the general principles of buffer selection in biological research and discussing related compounds to offer context for why ammonium benzoate may not be a standard laboratory reagent for this purpose.

Core Concepts in Biological Buffering

The selection of a suitable buffer is a critical step in the design of any biological experiment.[5][6] The primary function of a buffer is to maintain a stable pH environment, which is essential for the structure and function of biological macromolecules like proteins and nucleic acids.[5] Key considerations for choosing a buffer include:

-

pKa and pH Range: The buffer's pKa should be close to the desired experimental pH to ensure optimal buffering capacity.[7]

-

Chemical Inertness: The buffer components should not interact with or inhibit the activity of the biological molecules being studied.[3][6] For instance, phosphate buffers can inhibit some kinase enzymes.[6]

-

Ionic Strength: The concentration of the buffer and any additional salts can influence protein solubility and enzyme kinetics.[5][8]

-